molecular formula C18H21N3O3 B6025834 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide

Cat. No. B6025834
M. Wt: 327.4 g/mol
InChI Key: GKBGBLXAZQWUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide, also known as DENAQ, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DENAQ belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are involved in various cellular processes, including energy metabolism, DNA repair, and gene expression.

Mechanism of Action

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide acts as a precursor to NAD+, which is an essential coenzyme involved in various cellular processes. NAD+ levels decline with age and in various disease states, leading to impaired cellular function. This compound can increase NAD+ levels in cells, which can improve mitochondrial function and energy metabolism. Additionally, this compound can activate sirtuins, which are enzymes involved in regulating cellular processes such as DNA repair and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including improving mitochondrial function, increasing energy metabolism, and activating sirtuins. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which can protect against cellular damage and improve overall cellular function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve mitochondrial function and energy metabolism. Additionally, this compound can activate sirtuins, which are enzymes involved in regulating cellular processes such as DNA repair and gene expression. However, one of the limitations of using this compound in lab experiments is its potential toxicity at high concentrations, which can limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide, including investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its efficacy and reduce its toxicity. Furthermore, future research could investigate the potential of this compound in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethylamine to form the amide. The final step involves the reaction of the amide with 6-bromo-nicotinamide in the presence of a palladium catalyst to form this compound.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(ethylamino)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. This compound has been shown to increase NAD+ levels in cells, which can improve mitochondrial function and energy metabolism. Additionally, this compound has been shown to activate sirtuins, which are enzymes involved in regulating cellular processes such as DNA repair and gene expression.

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-6-(ethylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-19-17-8-7-13(11-21-17)18(22)20-10-9-14-12-23-15-5-3-4-6-16(15)24-14/h3-8,11,14H,2,9-10,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBGBLXAZQWUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C(=O)NCCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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